Ethyl 7-oxoheptanoate
Description
Significance of Keto Esters as Versatile Synthetic Intermediates
α-Keto esters are a class of organic compounds characterized by a ketone functional group positioned adjacent to the carboxyl group of an ester. mdpi.combeilstein-journals.org This unique vicinal arrangement of two carbonyl groups results in a high density of functional groups and enhanced electrophilicity at the keto carbon. beilstein-journals.org These structural features make α-keto esters exceptionally stable, easy to handle, and highly valuable as versatile platform molecules in organic synthesis. mdpi.com
The utility of α-keto esters as synthetic intermediates is rooted in their diverse reactivity. They can participate in a wide array of chemical transformations, including nucleophilic additions to the carbonyl group, reductions, and esterification reactions. mdpi.com Their ability to act as synthons in various catalytic asymmetric reactions, such as aldol (B89426) additions, Friedel-Crafts reactions, and cycloadditions, makes them indispensable for constructing complex chiral molecules. beilstein-journals.orgnih.govresearchgate.net Consequently, α-keto esters are frequently employed as key building blocks in the total synthesis of complex natural products, pharmaceuticals, and agrochemicals. mdpi.combeilstein-journals.orgacs.org
Overview of Ethyl 7-Oxoheptanoate within the α-Keto Ester Class
This compound is an aliphatic bifunctional compound that contains both an ester and a terminal aldehyde (oxo) group. While often discussed in the context of α-keto esters due to its keto-ester functionality, its structure is more accurately described as a γ-keto ester, as the oxo group is at the 7-position of the heptanoate (B1214049) chain. The IUPAC name for this compound is this compound, and it is also known by the synonym ethyl 6-formylhexanoate. nih.gov It serves as a valuable intermediate in the synthesis of natural products, most notably insect pheromones. tandfonline.com For example, it has been utilized as a starting material for the synthesis of (7Z,11E)- and (7Z,11Z)-7,11-hexadecadien-1-yl acetate (B1210297), the sex pheromone of the pink bollworm moth (Pectinophora gossypiella). tandfonline.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Synonym | ethyl 6-formylhexanoate | nih.gov |
| CAS Number | 3990-05-4 | nih.gov |
| Molecular Formula | C₉H₁₆O₃ | nih.gov |
| Molecular Weight | 172.22 g/mol | nih.gov |
| Boiling Point | 230.2±23.0 °C at 760 mmHg | chemsrc.com |
| Density | 1.0±0.1 g/cm³ | chemsrc.com |
Detailed Research Findings: Synthesis of this compound
A notable and improved method for synthesizing this compound starts from cycloheptanone (B156872). tandfonline.comtandfonline.com This two-step process provides the target compound in good yields. The first step involves the reaction of cycloheptanone with potassium persulfate in ethanol (B145695), which yields the intermediate ethyl 7-hydroxyheptanoate. tandfonline.com The subsequent step is the oxidation of this intermediate using pyridinium (B92312) chlorochromate (PCC) to produce the final product, this compound. tandfonline.comtandfonline.com Other reported synthetic routes include the oxidation of 1-ethoxycycloheptene and the esterification of pimelic acid. tandfonline.comchembk.comchembk.com
Table 2: Synthesis of this compound from Cycloheptanone
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Cycloheptanone | Potassium persulfate, Ethanol | Ethyl 7-hydroxyheptanoate | tandfonline.comtandfonline.com |
| 2 | Ethyl 7-hydroxyheptanoate | Pyridinium chlorochromate (PCC) | this compound | tandfonline.comtandfonline.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOMZPCAODNNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192953 | |
| Record name | Ethyl 7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3990-05-4 | |
| Record name | Heptanoic acid, 7-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3990-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-oxoheptanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003990054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 7-oxoheptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 7 Oxoheptanoate
Classical and Conventional Approaches
Synthesis from Cycloheptanone (B156872) via Oxidative Transformations
A prominent synthetic pathway to ethyl 7-oxoheptanoate begins with the oxidative cleavage of cycloheptanone. This approach typically involves a two-step process: the initial ring-opening to form an intermediate, followed by oxidation to yield the final aldehyde-ester.
The reaction of cycloheptanone with potassium persulfate in ethanol (B145695) leads to the formation of ethyl 7-hydroxyheptanoate. tandfonline.comtandfonline.comresearchgate.net This transformation is carried out in the presence of sulfuric acid and water at a controlled temperature, initially cooled to 10-15°C during the addition of reagents and then allowed to proceed at room temperature. tandfonline.com The subsequent oxidation of the resulting ethyl 7-hydroxyheptanoate is necessary to produce this compound. tandfonline.comtandfonline.comresearchgate.net
Following the potassium persulfate-mediated ring opening of cycloheptanone to ethyl 7-hydroxyheptanoate, the crucial oxidation of the hydroxyl group to a carbonyl group is effectively achieved using pyridinium (B92312) chlorochromate (PCC). tandfonline.comtandfonline.comresearchgate.netvulcanchem.com This oxidation step converts ethyl 7-hydroxyheptanoate into this compound in good yields. tandfonline.comtandfonline.comresearchgate.net PCC is a well-established reagent for the selective oxidation of primary alcohols to aldehydes. rsc.orgacs.org
Table 1: Synthesis of this compound from Cycloheptanone
| Step | Reagents | Intermediate/Product | Reported Yield |
| 1 | Cycloheptanone, Potassium Persulfate, Ethanol, Sulfuric Acid | Ethyl 7-hydroxyheptanoate | - |
| 2 | Ethyl 7-hydroxyheptanoate, Pyridinium Chlorochromate (PCC) | This compound | Good |
Preparation from Acid Chloride Precursors
An alternative strategy for synthesizing this compound involves the use of acid chloride precursors. For instance, the compound has been prepared from pimelic acid derivatives. While specific details on the direct synthesis from pimelic acid chloride are not extensively documented in the provided context, related syntheses from acid chlorides are known. acs.org For example, a method for preparing ethyl 7-chloro-2-oxoheptanoate starts from 6-chloroacetyl chloride. wipo.int This suggests that functionalized acid chlorides can serve as versatile starting materials for such ketoesters.
Baeyer-Villiger Oxidation Strategies
The Baeyer-Villiger oxidation, a classic reaction that converts a ketone to an ester or a cyclic ketone to a lactone, presents another synthetic avenue. wikipedia.orgnih.gov
The Baeyer-Villiger oxidation of cycloheptanone using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) would lead to a lactone, specifically ε-caprolactone. acs.orglibretexts.orgrsc.org While this reaction is highly efficient for producing the lactone, it does not directly yield this compound. nih.govrsc.org To obtain the target molecule from the lactone, a subsequent ring-opening and functional group transformation would be necessary. The Baeyer-Villiger reaction mechanism involves the initial attack of the peroxyacid on the ketone to form a Criegee intermediate, followed by the migration of an alkyl group to the adjacent oxygen, resulting in the ester or lactone. wikipedia.orgrsc.org The migratory aptitude generally favors the group that can better stabilize a positive charge. rsc.org
One-Pot Baeyer-Villiger Oxidation with In Situ Generated Hydrogen Peroxide
A prominent method for synthesizing esters and lactones from cyclic ketones is the Baeyer-Villiger oxidation. Innovations in this area have led to one-pot procedures that enhance safety and efficiency by generating the oxidizing agent, hydrogen peroxide (H₂O₂), within the reaction mixture (in situ). This approach avoids the risks associated with handling and storing high concentrations of H₂O₂.
In a typical one-pot system for a related compound, ε-caprolactone, hydrogen peroxide is generated through the aerobic oxidation of a secondary alcohol like benzhydrol, catalyzed by N-hydroxyphthalimide (NHPI). sciopen.com This in situ generated H₂O₂ is then immediately used to oxidize a cyclic ketone, such as cyclohexanone (B45756), in the presence of a catalyst like Sn-Beta zeolite. sciopen.com This coupled process allows for the use of molecular oxygen as the ultimate oxidant, presenting a greener alternative to traditional peracid oxidants which generate significant acid waste. sciopen.com
Applying this principle to the synthesis of this compound would involve the Baeyer-Villiger oxidation of cycloheptanone. The reaction of cycloheptanone with an oxidant in the presence of ethanol leads to the formation of the desired ethyl ester. An improved and simple synthesis has been reported where cycloheptanone reacts with potassium persulfate in ethanol to yield ethyl 7-hydroxyheptanoate, which is then oxidized to give this compound in good yields. researchgate.net The one-pot, two-step method using in situ generated H₂O₂ has been shown to dramatically improve the selectivity of the resulting lactone and the efficiency of the hydrogen peroxide used compared to adding commercial aqueous H₂O₂ directly. sciopen.com For instance, in the oxidation of cyclohexanone, this method achieved a product selectivity of 94.8% with a cyclohexanone conversion of 39.2%. sciopen.com The solid Sn-Beta catalyst can also be recovered by simple filtration and reused multiple times without a significant loss of activity. sciopen.com
| Parameter | Finding |
| Precursor Ketone | Cycloheptanone |
| Oxidant Generation | In situ from aerobic oxidation of a secondary alcohol (e.g., benzhydrol) sciopen.com |
| Key Catalysts | N-hydroxyphthalimide (NHPI) for H₂O₂ generation; Sn-Beta zeolite for oxidation sciopen.com |
| Terminal Oxidant | Molecular Oxygen sciopen.com |
| Advantage | Improved selectivity and H₂O₂ efficiency compared to direct addition of aqueous H₂O₂. sciopen.com |
| Catalyst Recyclability | Sn-Beta zeolite catalyst can be easily separated and reused. sciopen.com |
Modern and Sustainable Synthetic Innovations
Recent advancements in the synthesis of this compound are heavily influenced by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous chemicals, and energy efficiency.
Green Chemistry Principles in this compound Synthesis
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. scirp.org Compared to conventional heating, microwave irradiation can dramatically shorten reaction times, often from hours to minutes, and improve product yields. scirp.org This technique has been successfully applied to various reactions, including Baeyer-Villiger oxidations. researchgate.netd-nb.info For example, a two-step, one-pot microwave-assisted method for the Baeyer-Villiger oxidation of biomass-derived compounds using hydrogen peroxide as the oxidant yielded pure products in very short times, eliminating the need for chromatographic separation. d-nb.info In esterification reactions, microwave assistance has been shown to reduce reaction times from 12 hours to just 2 hours while maintaining product purity. The efficiency of MAOS stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.
| Method | Reaction Time (Esterification) | Purity | Reference |
| Conventional Heating | 12 hours | High | |
| Microwave-Assisted | 2 hours | High |
The application of ultrasound in chemical synthesis, known as sonochemistry, provides an alternative energy source that can enhance reaction rates and yields. The phenomenon responsible for this enhancement is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid medium. nih.gov This collapse generates localized hot spots with extremely high temperatures and pressures, accelerating the chemical transformation. nih.gov Ultrasound has been effectively used in Baeyer-Villiger oxidations and other multi-component reactions to produce heterocyclic compounds. researchgate.nettandfonline.com In a comparative study, a coordination polymer used as a catalyst for the Baeyer-Villiger oxidation of various ketones showed high conversions under both ultrasound (US) and microwave (MW) irradiation in solvent-free conditions. For cyclohexanone, conversions of 91% (US) and 94% (MW) were achieved. researchgate.net The use of ultrasound often leads to shorter reaction times and requires smaller amounts of catalyst compared to conventional methods. tandfonline.com
| Ketone Substrate | Catalyst | Conditions | Conversion (%) |
| Cyclohexanone | Coordination Polymer 1 | Ultrasound, Solvent-Free | 91 |
| Cyclohexanone | Coordination Polymer 1 | Microwave, Solvent-Free | 94 |
| Cyclopentanone | Coordination Polymer 1 | Ultrasound, Solvent-Free | 98 |
| Cyclopentanone | Coordination Polymer 1 | Microwave, Solvent-Free | 93 |
Ionic liquids (ILs) are salts with low melting points that are increasingly used as environmentally benign solvents and catalysts in organic synthesis. researchgate.net Their unique properties, such as negligible vapor pressure, high thermal stability, and recyclability, make them attractive alternatives to volatile organic solvents. researchgate.net Task-specific ionic liquids can be designed to act as both the reaction medium and the catalyst. researchgate.net For instance, basic ionic liquids have been shown to be effective catalysts for various organic transformations. researchgate.net In the synthesis of quinolines, a related heterocyclic synthesis, the use of a pyridinium-based ionic liquid as a catalyst and solvent under mild conditions resulted in excellent conversions and allowed for the simple isolation of the product and recycling of the ionic liquid. researchgate.net The use of ionic liquids aligns with green chemistry principles by potentially eliminating the need for hazardous and volatile organic solvents. researchgate.net
| Reaction | Catalyst/Solvent System | Key Advantages | Reference |
| Michael Addition | Task-Specific Ionic Liquid [bmIm]OH | Environmentally benign, reusable catalyst, solvent-free options | researchgate.net |
| Quinolines Synthesis | [bpy][InCl₄] Ionic Liquid | Green catalyst and solvent, mild conditions, catalyst recyclability | researchgate.net |
| α-indolylacrylates Synthesis | Brønsted acid ionic liquid | Excellent yields, unique acidic environment | rsc.org |
Conducting chemical reactions without a solvent offers significant environmental and economic benefits. Solvent-free, or dry media, reactions reduce waste, eliminate the cost of purchasing and disposing of solvents, and can simplify product purification. researchgate.net These reactions are often facilitated by catalysis on solid supports or by using one of the reactants in excess as the solvent. Microwave irradiation is frequently combined with solvent-free conditions to further enhance reaction rates and yields. acs.org For instance, the conversion of nitro groups into carbonyls has been achieved efficiently in dry media. acs.org The synthesis of various compounds under solvent-free conditions has been reported, highlighting this approach as a cornerstone of green chemistry. In the context of producing this compound, a solvent-free Baeyer-Villiger oxidation, potentially assisted by microwaves or ultrasound, would represent a highly sustainable synthetic route. researchgate.net
| Reaction Type | Conditions | Advantages | Reference |
| Baeyer-Villiger Oxidation | Solvent-free, MW/US irradiation | Reduced waste, high conversion | researchgate.net |
| Cyanoethylation of Alcohols | Solvent-free, Amberlyst A-21 resin | Avoidance of volatile solvents, potential for catalyst recycling | researchgate.net |
| Heterocyclic Synthesis | Solvent-free, Microwave-assisted | Reduced reaction times, enhanced yields, eco-friendly | acs.org |
Catalytic Systems in this compound Synthesis and Transformations
The choice of catalyst is pivotal in directing the outcome of the synthesis of this compound and its precursors. Catalytic systems can be broadly categorized into heterogeneous and homogeneous, each offering distinct advantages in terms of reactivity, selectivity, and processability.
Heterogeneous catalysts are prized in industrial applications for their ease of separation from the reaction mixture and potential for recyclability. Materials like zeolites and functionalized nanoparticles are central to this class.
Sn-Beta Zeolites are highly effective Lewis acid catalysts, particularly for the Baeyer-Villiger (B-V) oxidation of cyclic ketones. researchgate.netrsc.org In the context of this compound synthesis, Sn-Beta zeolites can catalyze the oxidation of cycloheptanone to ε-caprolactone, a key intermediate. researchgate.netsciopen.com The reaction is typically performed using hydrogen peroxide as the oxidant. researchgate.net The resulting ε-caprolactone can then be converted to this compound through subsequent alcoholysis and oxidation steps. tandfonline.com The incorporation of tin into the zeolite framework creates strong Lewis acid sites that activate the carbonyl group for the B-V rearrangement. researchgate.netnih.gov
SBA-15 , a mesoporous silica (B1680970) material, is renowned for its high surface area, large pore volume, and ordered hexagonal structure, making it an excellent support for catalytically active species. nih.govacs.org While its direct catalytic role in this compound synthesis is not prominently documented, it serves as a robust platform for immobilizing metal nanoparticles or complexes that can catalyze key oxidative steps. nih.govnsmsi.ir For instance, palladium supported on SBA-15 has been used in the one-pot oxidative synthesis of ethyl acetate (B1210297) from ethanol. nih.gov A similar system could hypothetically be employed for the oxidation of ethyl 7-hydroxyheptanoate. Functionalization of the SBA-15 surface allows for the anchoring of specific catalytic sites, enhancing stability and preventing leaching. acs.org
Fe3O4 Magnetic Nanoparticles (MNPs) offer a practical solution for catalyst recovery. nanochemres.orgjmchemsci.com These nanoparticles exhibit superparamagnetic or ferromagnetic behavior, allowing them to be easily separated from the reaction medium using an external magnet. nanochemres.orgd-nb.info They are typically used as a core to support other catalytic materials, such as noble metals or other metal oxides. nanochemres.org In the synthesis of this compound, Fe3O4 MNPs could serve as a recoverable support for an oxidizing agent, combining high surface area with facile separation, thereby improving the sustainability of the process. nanochemres.orgjmchemsci.com
Table 1: Properties of Selected Heterogeneous Catalytic Materials
| Material | Type | Key Structural Features | Potential Role in Synthesis |
|---|---|---|---|
| Sn-Beta Zeolite | Lewis Acidic Zeolite | Microporous crystalline aluminosilicate (B74896) with tetrahedrally coordinated Sn(IV) sites. researchgate.netnankai.edu.cn | Catalyzes Baeyer-Villiger oxidation of cycloheptanone to ε-caprolactone. sciopen.comnih.gov |
| SBA-15 | Mesoporous Silica | Ordered 2D hexagonal array of uniform mesopores, high surface area (600-1000 m²/g). nih.govacs.org | Inert support for active metal catalysts for oxidation steps. nsmsi.ir |
| Fe3O4 Nanoparticles | Magnetic Support | Crystalline nanoparticles (typically 10-100 nm) with magnetic properties. nanochemres.orgd-nb.info | Core for recoverable catalysts, facilitating easy separation post-reaction. jmchemsci.com |
Homogeneous catalysts operate in the same phase as the reactants, often leading to higher activity and selectivity under milder conditions. This category includes various metal triflates and salts that function as powerful Lewis acids.
Copper(II) triflate (Cu(OTf)2) is a versatile and effective Lewis acid catalyst used in a wide array of organic transformations, including multicomponent reactions, aldol (B89426) additions, and cycloadditions. beilstein-journals.orgsci-hub.cat It is recognized for its ability to activate carbonyls and imines. beilstein-journals.org In the context of this compound synthesis, Cu(OTf)2 could potentially catalyze the esterification of 7-oxoheptanoic acid with ethanol or facilitate the oxidation of ethyl 7-hydroxyheptanoate, although specific literature for these applications is sparse.
Bismuth(III) triflate (Bi(OTf)3) is another potent, water-tolerant, and relatively inexpensive Lewis acid. orientjchem.orgconicet.gov.ar It has found application in Knoevenagel condensations, Nazarov cyclizations, and glycosylations. orientjchem.orgbeilstein-journals.orgnih.gov Its utility in promoting reactions involving carbonyl compounds is well-established. conicet.gov.ar While direct application to this compound synthesis is not widely reported, Bi(OTf)3's ability to catalyze esterifications and acetalizations makes it a candidate for facilitating steps in related synthetic sequences. conicet.gov.ar
Cerium(III) chloride heptahydrate (CeCl3·7H2O) is most famously used in the Luche reduction, where it enables the highly chemoselective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols in the presence of sodium borohydride (B1222165). fishersci.co.ukwikipedia.org This specific reactivity, which favors reduction, is contrary to the oxidative steps required for this compound synthesis from cycloheptanone. However, cerium salts can also act as Lewis acid catalysts in other contexts, such as Friedel-Crafts reactions, but their role in the direct synthesis of the target keto-ester is not established. nanoshel.com
Table 2: Applications of Selected Homogeneous and Lewis Acid Catalysts in Organic Synthesis
| Catalyst | Catalyst Type | Notable Applications |
|---|---|---|
| Cu(OTf)2 | Lewis Acid | Catalyzes multicomponent reactions for synthesis of propargylamines and heterocycles. beilstein-journals.orgwisdomlib.org |
| Bi(OTf)3 | Lewis Acid | Promotes Nazarov reactions, Knoevenagel condensations, and isochroman (B46142) synthesis. orientjchem.orgconicet.gov.arbeilstein-journals.org |
| CeCl3·7H2O | Lewis Acid / Reduction Co-reagent | Key reagent in Luche reduction of α,β-unsaturated ketones. fishersci.co.ukwikipedia.org |
The oxidative transformations central to the synthesis of this compound rely on effective oxidant systems. Research focuses on developing efficient, selective, and environmentally benign methods.
A documented synthesis of this compound utilizes a two-step oxidation process starting from cycloheptanone. tandfonline.comtandfonline.com In the first step, Potassium persulfate (K2S2O8) is used as the oxidant in an ethanol/water mixture with sulfuric acid to convert cycloheptanone into ethyl 7-hydroxyheptanoate. tandfonline.comtandfonline.com This represents a powerful oxidant system capable of ring-opening oxidation.
The subsequent conversion of ethyl 7-hydroxyheptanoate to the final product, this compound, is achieved through oxidation of the terminal alcohol. tandfonline.comtandfonline.comPyridinium chlorochromate (PCC) is an effective reagent for this specific transformation, selectively oxidizing the primary alcohol to an aldehyde without affecting the ester functionality. tandfonline.comtandfonline.com
The concept of sacrificial agents is employed in catalytic cycles to regenerate the active form of a catalyst or oxidant. In many biocatalytic reductions, a sacrificial alcohol like isopropanol (B130326) is used in large excess to regenerate the NADH/NADPH cofactor. frontiersin.orgmdpi.com Conversely, in oxidative processes, a sacrificial agent can be consumed to regenerate the primary oxidant. While not specifically detailed for this compound, catalytic aerobic oxidations often use electron transfer mediators or sacrificial agents to facilitate the use of molecular oxygen as the terminal oxidant, which forms water as the only byproduct, aligning with the principles of green chemistry. uni-regensburg.dechalmers.se
Table 3: Oxidant Systems in the Synthesis of this compound and Precursors
| Reagent | Role | Transformation |
|---|---|---|
| Potassium persulfate | Oxidant | Oxidative ring-opening of cycloheptanone to ethyl 7-hydroxyheptanoate. tandfonline.comtandfonline.com |
| Pyridinium chlorochromate (PCC) | Oxidant | Oxidation of ethyl 7-hydroxyheptanoate to this compound. tandfonline.comtandfonline.com |
| Molecular Oxygen | Terminal Oxidant | Used in aerobic oxidation cycles, often with electron transfer mediators or sacrificial agents. chalmers.se |
Reaction Mechanisms and Mechanistic Investigations Involving Ethyl 7 Oxoheptanoate
Fundamental Organic Reaction Pathways
Baeyer-Villiger Oxidation Mechanistic Studies
The Baeyer-Villiger oxidation is a well-established reaction that oxidizes a ketone to an ester or a cyclic ketone to a lactone using peroxyacids or peroxides. wikipedia.orgorganic-chemistry.org This reaction can also be applied to aldehydes, typically converting them into carboxylic acids or formate esters. organic-chemistry.org For ethyl 7-oxoheptanoate, the reaction would occur at the aldehyde functional group.
The mechanism proceeds through several key steps. nrochemistry.comorganicchemistrytutor.com Initially, the oxygen of the carbonyl group is protonated by the peroxyacid, which increases the electrophilicity of the carbonyl carbon. wikipedia.orgorganicchemistrytutor.com The peroxyacid then performs a nucleophilic attack on this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, often referred to as the Criegee intermediate. wikipedia.orgnrochemistry.com
The crucial step of the mechanism is the concerted migration of a substituent from the carbonyl carbon to the adjacent oxygen of the peroxide group, which results in the cleavage of the weak oxygen-oxygen bond and the departure of a carboxylic acid. wikipedia.org This migration is considered the rate-determining step. wikipedia.org The regioselectivity of this migration is determined by the migratory aptitude of the substituents, with groups that can better stabilize a positive charge migrating preferentially. organic-chemistry.orglibretexts.org For an aldehyde like this compound, the migrating group is a hydrogen atom, which has a high migratory aptitude. The migration occurs with retention of stereochemistry. organicchemistrytutor.com Finally, deprotonation of the resulting intermediate yields the final product. wikipedia.orgnrochemistry.com
Table 1: Mechanistic Steps of Baeyer-Villiger Oxidation of this compound
| Step | Description | Intermediate/Product |
| 1 | Protonation of the aldehyde carbonyl oxygen by a peroxyacid. | Protonated carbonyl group |
| 2 | Nucleophilic attack by the peroxyacid on the carbonyl carbon. | Criegee Intermediate (tetrahedral intermediate) |
| 3 | Concerted migration of the hydrogen atom to the adjacent oxygen atom, with simultaneous cleavage of the O-O bond and departure of a carboxylate. | Protonated carboxylic acid |
| 4 | Deprotonation. | Carboxylic acid product (7-ethoxycarbonylheptanoic acid) |
Single Electron Transfer (SET) and Radical Cation Intermediates
Single Electron Transfer (SET) is a fundamental process in organic chemistry that can initiate reactions by creating highly reactive intermediates. nih.govsemanticscholar.org In an SET process, a substrate molecule loses an electron to an oxidant, forming a radical cation. nih.govsemanticscholar.org This process is noted for its high stoichiometric efficiency and oxidation selectivity. semanticscholar.org
For this compound, an SET event could be initiated by a potent oxidizing agent or via photochemistry. The electron would likely be removed from one of the lone pairs on the oxygen atoms of the carbonyl or ester groups, forming a radical cation intermediate. The capture and monitoring of these activated radical cations can be challenging due to their high reactivity and limited thermodynamic stability. semanticscholar.org
Once formed, the radical cation is highly reactive and can undergo further transformations. nih.gov A common pathway is the conversion into a carbocation intermediate through cleavage of an adjacent bond (α-cleavage). nih.govsemanticscholar.org This carbocation can then participate in a variety of subsequent reactions, such as rearrangement, fragmentation, or reaction with a nucleophile, leading to the final product. Theoretical calculations can help reveal the preferred sites for electron withdrawal and predict the subsequent formation of carbocations. nih.govsemanticscholar.org
Table 2: Proposed Single Electron Transfer (SET) Pathway for this compound
| Step | Description | Intermediate Species |
| 1 | Initiation: An oxidant removes a single electron from an oxygen atom of this compound. | This compound radical cation |
| 2 | Intermediate Formation: The radical cation undergoes spontaneous α-induced cleavage. | Carbocation intermediate and a radical fragment |
| 3 | Product Formation: The carbocation intermediate reacts with available nucleophiles or undergoes rearrangement/elimination. | Various functionalized products |
Catalytic and Organometallic Reaction Mechanisms
Role of Transition-Metal Catalysts in Transformation Pathways
Transition metal complexes are powerful catalysts capable of facilitating a wide range of chemical transformations with high efficiency and selectivity. researchgate.net Their catalytic activity stems from the variable oxidation states and coordination geometries of the metal center, which allow them to activate substrates and stabilize reactive intermediates. researchgate.net
While specific studies on transition-metal-catalyzed reactions of this compound are not prominent, its structure allows for hypothetical participation in several well-known catalytic cycles. These cycles often involve a series of fundamental steps: oxidative addition, reductive elimination, migratory insertion, and ligand exchange. researchgate.netlibretexts.org
For instance, a palladium catalyst could potentially be used to functionalize the molecule. A catalytic cycle might begin with the oxidative addition of a C-H bond (e.g., at the α-position to the ester or aldehyde) to the metal center. This would be followed by migratory insertion of another reactant, such as an alkene or alkyne, and subsequent reductive elimination to form a new carbon-carbon bond and regenerate the catalyst. libretexts.org Ruthenium and rhodium complexes are known for hydrogenation and hydroformylation reactions, which could potentially target the aldehyde group. researchgate.net
Organocuprate Catalyzed Conjugate Addition Mechanisms
Organocuprate reagents, also known as Gilman reagents (R₂CuLi), are highly effective for creating new carbon-carbon bonds. chemistrysteps.com They are particularly known for their ability to undergo conjugate addition (or 1,4-addition) to α,β-unsaturated carbonyl compounds. chemistrysteps.commasterorganicchemistry.com
The mechanism of conjugate addition involves the nucleophilic attack of the organocuprate at the β-carbon of the conjugated system. libretexts.org This attack pushes electrons through the double bond to the electronegative oxygen atom, forming an intermediate enolate. Subsequent protonation during acidic work-up yields the 1,4-addition product. masterorganicchemistry.com
It is critical to note that this compound is a saturated molecule and lacks the requisite α,β-unsaturated carbonyl system. Therefore, it cannot undergo a conjugate addition reaction with an organocuprate reagent. Direct 1,2-addition of organometallic reagents like Grignards or organolithiums to the aldehyde carbonyl is possible, but the specific 1,4-conjugate addition pathway is not mechanistically feasible for this substrate.
Enzymatic Reaction Mechanism Studies (e.g., Lipase-Catalyzed Transesterification)
Lipases are enzymes that catalyze the hydrolysis of fats and oils. In non-aqueous environments, they are highly effective catalysts for synthesis reactions like esterification and transesterification. nih.gov Lipase-catalyzed reactions are valued for their high selectivity and mild reaction conditions. nih.gov The ethyl ester functional group of this compound is a suitable substrate for such a transformation.
The catalytic mechanism of most lipases relies on a catalytic triad of amino acid residues, typically consisting of serine (Ser), histidine (His), and aspartic acid (Asp). researchgate.net The process begins with the activation of the serine hydroxyl group. The histidine residue, acting as a general base, abstracts a proton from the serine, making the serine oxygen a potent nucleophile. researchgate.netresearchgate.net
This activated serine then attacks the electrophilic carbonyl carbon of the ester substrate (this compound), forming a tetrahedral intermediate. researchgate.net This intermediate collapses, releasing the alcohol portion of the ester (ethanol) and forming a stable acyl-enzyme intermediate. researchgate.netnih.gov In the final stage of transesterification, a new alcohol molecule attacks the acyl-enzyme complex. The histidine residue now acts as a general acid to protonate the leaving serine, releasing the new ester product and regenerating the active enzyme for the next catalytic cycle. researchgate.net
Table 3: Mechanism of Lipase-Catalyzed Transesterification of this compound
| Step | Description | Intermediate/Product |
| 1 | Enzyme Activation: Histidine deprotonates the serine hydroxyl group in the lipase active site. | Activated Serine (alkoxide) |
| 2 | Nucleophilic Attack: The serine alkoxide attacks the ester carbonyl of this compound. | Tetrahedral Intermediate I |
| 3 | Acyl-Enzyme Formation: The tetrahedral intermediate collapses, releasing ethanol (B145695). | Acyl-enzyme intermediate |
| 4 | Alcohol Binding & Attack: A new alcohol (e.g., R'-OH) binds and attacks the acyl-enzyme complex. | Tetrahedral Intermediate II |
| 5 | Product Release: The second intermediate collapses, releasing the new ester product. | New ester (R'-OOC-(CH₂)₅-CHO) |
| 6 | Enzyme Regeneration: The enzyme's catalytic triad is returned to its original state. | Regenerated Lipase |
Advanced Methodologies for Mechanistic Elucidation
Modern physical organic chemistry employs a powerful arsenal of techniques to probe reaction mechanisms at a molecular level. These methods can be broadly categorized into spectroscopic techniques, which provide real-time or static snapshots of reacting species, and computational chemistry, which models the potential energy surface of a reaction.
Spectroscopic methods are invaluable for detecting and characterizing reactive intermediates, which are often present at low concentrations and have short lifetimes.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection of species with unpaired electrons, such as free radicals. In the context of this compound, reactions involving radical intermediates, for instance, in certain oxidation or photochemically initiated processes, can be investigated using EPR.
To enhance the detection of short-lived radical intermediates, the spin-trapping technique is often employed. A "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be observed by EPR. The resulting EPR spectrum provides information about the structure of the trapped radical through the analysis of hyperfine coupling constants.
For example, in a hypothetical radical-mediated oxidation of this compound, various carbon-centered or oxygen-centered radicals could be formed. By using a spin trap like 5,5-dimethyl-1-pyrroline N-oxide (DMPO), one could potentially identify the specific radical intermediates.
Table 1: Hypothetical EPR Spin-Trapping Data for Radical Intermediates in the Oxidation of this compound
| Radical Intermediate | Spin Trap | Hyperfine Coupling Constants (Gauss) |
|---|---|---|
| Carbon-centered radical at C6 | DMPO | a_N ≈ 15.8 G, a_Hβ ≈ 22.5 G |
| Alkoxyl radical from the keto group | DMPO | a_N ≈ 14.9 G, a_Hβ ≈ 10.2 G |
Note: The hyperfine coupling constants are illustrative and based on typical values for similar radical adducts.
Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and can be used for in-situ and real-time monitoring of chemical reactions. By tracking the changes in the intensity of Raman bands corresponding to specific functional groups, the kinetics of a reaction can be determined.
For reactions involving this compound, such as its reduction, oxidation (e.g., Baeyer-Villiger oxidation), or esterification/transesterification, Raman spectroscopy can monitor the disappearance of reactant bands and the appearance of product bands. For instance, in a Baeyer-Villiger oxidation, the characteristic C=O stretching frequency of the ketone in this compound would decrease in intensity, while new bands corresponding to the newly formed ester (lactone) would emerge.
Table 2: Characteristic Raman Frequencies for Monitoring a Reaction of this compound
| Functional Group | Vibrational Mode | Approximate Raman Shift (cm⁻¹) |
|---|---|---|
| Ketone (C=O) | Stretching | ~1715 |
| Ester (C=O) | Stretching | ~1735 |
| Product Lactone (C=O) (from Baeyer-Villiger) | Stretching | ~1750 |
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. By solving the electronic structure of molecules, computational methods can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.
For a reaction involving this compound, DFT calculations can be used to:
Determine the three-dimensional structures of all species involved in the reaction.
Calculate the relative energies of reactants, intermediates, transition states, and products.
Determine the activation energy for each step of the reaction, which allows for the identification of the rate-determining step.
Visualize the vibrational modes of transition states to confirm that they connect the reactant and product of a particular step.
A pertinent example is the Baeyer-Villiger oxidation of the ketone functional group in this compound to form a lactone. The mechanism involves the formation of a Criegee intermediate. wikipedia.orgnih.govnrochemistry.com Computational studies can provide detailed insights into the energetics of the formation and rearrangement of this intermediate. nih.gov
Table 3: Hypothetical DFT-Calculated Energy Profile for the Baeyer-Villiger Oxidation of this compound
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (this compound + Peroxy acid) | 0.0 | Starting materials |
| Transition State 1 (TS1) | +15.2 | Formation of the Criegee intermediate |
| Criegee Intermediate | -5.8 | Tetrahedral intermediate |
| Transition State 2 (TS2) | +12.5 | Migratory insertion of the alkyl group (rate-determining step) |
| Products (Lactone + Carboxylic acid) | -35.7 | Final products |
Note: The energy values are illustrative and represent a plausible reaction profile for a Baeyer-Villiger oxidation.
By combining the experimental data from spectroscopic techniques with the theoretical insights from computational chemistry, a comprehensive and detailed understanding of the reaction mechanisms involving this compound can be achieved.
Derivatization and Transformative Reactions of Ethyl 7 Oxoheptanoate
Strategic Functional Group Interconversions
The presence of two carbonyl groups with different reactivities in ethyl 7-oxoheptanoate allows for selective chemical modifications. The aldehyde is significantly more electrophilic and susceptible to nucleophilic attack than the ester. This reactivity difference is the basis for many strategic functional group interconversions.
Aldehyde Group Protection and Selective Regeneration
To perform reactions selectively at the less reactive ester site, the highly reactive aldehyde group must first be protected. A common and effective method for this is the formation of an acetal (B89532).
Protection: The aldehyde can be selectively protected as a cyclic acetal, typically by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst. This reaction is reversible and effectively masks the aldehyde's reactivity towards many reagents. For the related compound, mthis compound, protection as a dimethyl acetal has also been demonstrated. tandfonline.comtandfonline.com
Regeneration (Deprotection): The aldehyde can be regenerated from the acetal under acidic conditions. A notable method involves using Amberlyst 15, a strongly acidic ion-exchange resin, in an acetone-water mixture. This method is efficient for deprotecting the acetal of a derivative of mthis compound, yielding the free aldehyde in high purity. tandfonline.com This mild and effective regeneration is crucial for multi-step syntheses. tandfonline.comtandfonline.com
Table 1: Aldehyde Group Protection and Regeneration
| Reaction | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Protection (Acetalization) | Ethylene glycol, acid catalyst | Ethyl 7,7-(ethylenedioxy)heptanoate | Not specified | tandfonline.comtandfonline.com |
| Regeneration (Deacetalization) | Amberlyst 15, Acetone/Water | 7-Acetoxyheptanal (from the corresponding acetal) | 85% | tandfonline.com |
Carboxylic Ester Modifications, including Acetate (B1210297) Conversion
With the aldehyde group protected, the ester functionality can be selectively modified. Common transformations include reduction and conversion to other functional groups, such as acetates.
A significant transformation is the one-step conversion of the carboxylic ester directly to an acetate group. This has been demonstrated for the protected form of mthis compound. tandfonline.comtandfonline.com The process involves the reduction of the ester, likely with a reagent like lithium aluminum hydride, followed by acetylation with a reagent such as acetyl chloride. tandfonline.com This sequence effectively transforms the ester at one end of the molecule into an acetate, which is a key step in the synthesis of certain natural products like 7-acetoxyheptanal. tandfonline.comtandfonline.com
Table 2: Carboxylic Ester Modification
| Starting Material | Reagents and Conditions | Product | Overall Yield | Reference |
|---|
Regiospecific Ketone Transformations
While the title of this section refers to "ketone transformations," this compound is an aldehyde. nih.gov The transformations discussed here pertain to the aldehyde's carbonyl group, which is inherently regiospecific as it is the only aldehyde functionality in the molecule.
The aldehyde group can undergo reduction to a primary alcohol. For instance, ethyl 7-hydroxyheptanoate can be synthesized and subsequently oxidized using pyridinium (B92312) chlorochromate (PCC) to yield this compound. tandfonline.comtandfonline.com Conversely, selective reduction of the aldehyde in the presence of the ester would yield the hydroxy ester. Reagents like sodium borohydride (B1222165) could potentially achieve this, as they are generally less reactive towards esters compared to aldehydes.
Carbon-Carbon Bond Formation Reactions
The aldehyde group of this compound is an excellent electrophile for carbon-carbon bond-forming reactions, enabling the extension of the carbon chain, which is fundamental in the synthesis of complex target molecules.
Wittig and Wittig-Horner Olefination Strategies
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting aldehydes into alkenes. masterorganicchemistry.comwikipedia.orglibretexts.org These reactions involve the interaction of the aldehyde with a phosphorus ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE). wikipedia.orgorganic-chemistry.org
These reactions have been applied to derivatives of this compound to synthesize insect pheromones. For example, the sex pheromone of the European grapevine moth has been synthesized using a Wittig reaction as a key step. researchgate.net The HWE reaction, in particular, is known for producing predominantly E-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.org The reaction of this compound with dimethyl sodio-2-oxoheptylphosphonate has been used to synthesize an oxazolidine (B1195125) prostanoid precursor. clockss.org
Table 3: Wittig-Type Olefination Reactions
| Reaction Type | Aldehyde Substrate | Reagent | Product Type | Reference |
|---|---|---|---|---|
| Wittig Reaction | 7-Hydroxyheptanal (B3188561) (related compound) | Alkylphosphonium salt | (Z)-7-Alken-1-ol | researchgate.net |
| Wittig Reaction | Ethyl 7-(4-Formyl-2-oxo-3-oxazolidine)heptanoate | Dimethyl sodio-2-oxoheptylphosphonate | Ethyl 7-[4-(3-Oxo-trans-1-octenyl)-2-oxo-3-oxazolidine]heptanoate | clockss.org |
| Horner-Wadsworth-Emmons | Aldehydes/Ketones | Stabilized phosphonate carbanions | Predominantly E-alkenes | wikipedia.org |
Nucleophilic Addition Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent nucleophiles that readily add to the carbonyl carbon of aldehydes. libretexts.orglibretexts.org This reaction transforms the aldehyde into a secondary alcohol, forming a new carbon-carbon bond. libretexts.org
The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic aldehyde carbon. A subsequent workup with a protic source, like dilute acid, protonates the resulting alkoxide to yield the alcohol. libretexts.org While specific examples detailing the reaction of Grignard reagents with this compound are not prevalent in the provided context, this is a standard and predictable transformation for aldehydes. The ester group is generally less reactive towards Grignard reagents at low temperatures, allowing for selective addition to the aldehyde. This method is fundamental for synthesizing secondary alcohols with a new alkyl, aryl, or vinyl group at the former carbonyl carbon. libretexts.orglibretexts.org
Table 4: Nucleophilic Addition with Organometallic Reagents
| Reagent Type | Substrate | Product Type | Key Transformation | Reference |
|---|---|---|---|---|
| Grignard Reagent (RMgX) | Aldehyde | Secondary Alcohol | C=O → CH(OH)R | libretexts.orglibretexts.org |
| Organolithium Reagent (RLi) | Aldehyde | Secondary Alcohol | C=O → CH(OH)R | libretexts.orglibretexts.org |
Advanced Applications and Emerging Research Directions
Synthesis of Therapeutically Relevant Compounds
The dual reactivity of ethyl 7-oxoheptanoate, stemming from its ester and aldehyde functionalities, allows for its incorporation into a variety of complex molecular scaffolds. This has made it a key intermediate in the synthesis of several classes of therapeutic agents.
This compound and its close structural analogs are pivotal in constructing the linker region of certain Histone Deacetylase (HDAC) inhibitors. nih.gov HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.govucl.ac.uk
One of the most well-known HDAC inhibitors is Suberoylanilide Hydroxamic Acid (SAHA). The general structure of SAHA and similar inhibitors consists of a zinc-binding group (often a hydroxamic acid), a linker region, and a "cap" group that interacts with the surface of the enzyme. nih.gov this compound provides the carbon backbone necessary for the linker. The ethyl ester can be converted into the required hydroxamic acid moiety, typically through a reaction with hydroxylamine. ucl.ac.uk
Research has focused on modifying the SAHA structure to improve efficacy and selectivity. For instance, a fluoroethyl derivative of SAHA, N1-(4-(2-[18F]-fluoroethyl)phenyl)-N8-hydroxyoctanediamide ([18F]-FESAHA), was developed as a potential PET imaging agent to delineate HDAC expression. nih.gov The synthesis of this tracer involved precursors like 8-ethoxy-8-oxooctanoic acid, highlighting the utility of the C7-ester chain in creating these advanced molecules. nih.gov Enzymatic assays demonstrated that the resulting compound, FESAHA, is a potent inhibitor of multiple HDAC subtypes. nih.gov
| HDAC Subtype | SAHA IC50 (nM) | FESAHA IC50 (nM) |
|---|---|---|
| HDAC1 | 14 | 15 |
| HDAC2 | 20 | 22 |
| HDAC3 | 27 | 29 |
| HDAC6 | 3 | 3 |
| HDAC8 | 130 | 240 |
Glutaminase (B10826351) is an enzyme that plays a critical role in cancer cell metabolism by converting glutamine to glutamate. Its inhibition is an emerging strategy in oncology. This compound has been documented as an intermediate in the synthesis of novel glutaminase inhibitors. acs.org
In a study aimed at developing analogs of the glutaminase inhibitor BPTES (Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide), this compound was prepared and used in its aldehyde form without further purification. acs.org This demonstrates its utility as a reactive intermediate for constructing more complex molecules designed to target glutaminase. The development of such compounds, including the clinical candidate CB-839 (Telaglenastat), underscores the importance of versatile building blocks in medicinal chemistry. acs.orgebi.ac.uk
The prostacyclin receptor (IP receptor) is a key target in the treatment of pulmonary hypertension and other vascular disorders. Agonists of this receptor often possess complex molecular architectures. This compound has been utilized as a reactant in the synthesis of novel heterocyclic compounds designed as IP receptor agonists. google.com In one patented synthetic route, this compound was added in portions over several days to a reaction mixture to construct a heptanoic acid side chain on a pyrido[2,3-b]pyrazine (B189457) core, ultimately yielding potential IP receptor agonists. google.com This application showcases the compound's role in building the specific side chains required for interaction with G-protein coupled receptors like the IP receptor.
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability or oral bioavailability. The bifunctional nature of oxo-esters makes them valuable in the synthesis of these complex scaffolds.
Research has shown that methyl 6-oxoheptanoate, a close analog of this compound, can be used in Ugi-azide multicomponent reactions to create ε-lactam tetrazole scaffolds. researchgate.net This two-step process efficiently generates novel heterocyclic systems that serve as peptidomimetics. researchgate.net The tetrazole ring can act as a bioisostere for a cis-amide bond in peptides. researchgate.net Furthermore, mthis compound has been listed as a potential aldehyde component for generating combinatorial libraries of peptidomimetic aminothioether acids, further highlighting the utility of this structural class in creating diverse, biologically active molecules. google.com
Biochemical and Biotechnological Applications
The role of this compound extends to its use as a precursor or reference compound in the development and study of inhibitors for various enzymes.
Farnesyl Pyrophosphate Synthase (FPPS): FPPS is a key enzyme in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of isoprenoids like cholesterol. frontiersin.orgnih.gov It is the established target of nitrogen-containing bisphosphonate drugs used to treat bone resorption disorders. frontiersin.orgnih.govrcsb.org These drugs act as potent inhibitors of FPPS. nih.gov While FPPS is a major therapeutic target, current literature does not establish a direct inhibitory role for this compound against this enzyme, as its chemical structure is fundamentally different from known bisphosphonate inhibitors.
Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1): mPGES-1 is a critical enzyme that catalyzes the final step in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. frontiersin.orggesynta.se Inhibition of mPGES-1 is considered a promising strategy for developing novel anti-inflammatory drugs. frontiersin.orgnih.gov Research into mPGES-1 inhibitors has explored a wide range of chemical scaffolds. One study focused on optimizing a novel chemical core for mPGES-1 inhibition, leading to compounds with IC50 values in the low micromolar range. researchgate.net That research also referenced a synthesis method for methyl or this compound, placing the compound within the broader context of synthetic efforts aimed at discovering new anti-inflammatory agents targeting the prostaglandin cascade. researchgate.net
| Therapeutic Target/Application | Role of this compound | Key Research Finding | Reference |
|---|---|---|---|
| HDAC Inhibitors | Precursor for linker region | Used to synthesize the octanediamide (B1619163) backbone of SAHA-like molecules. | nih.gov |
| Glutaminase Inhibitors | Reactive intermediate | Used as an aldehyde building block for synthesizing BPTES analogs. | acs.org |
| IP Receptor Agonists | Side chain precursor | Incorporated to form a heptanoic acid side chain on a heterocyclic core. | google.com |
| Peptidomimetics | Bifunctional building block | Used in Ugi-azide reactions to form ε-lactam tetrazole scaffolds. | researchgate.net |
| mPGES-1 Inhibitor Development | Synthetic precursor context | Synthesis referenced in literature related to the development of mPGES-1 inhibitors. | researchgate.net |
Enzymatic Transformations and Biocatalytic Processes
The use of enzymes, or biocatalysts, in organic synthesis offers a green and highly selective alternative to traditional chemical methods. This compound's two reactive sites, the aldehyde and the ester, are both amenable to enzymatic transformations.
One key area of research is the stereoselective reduction of the carbonyl group. While specific studies on the 7-oxo group of this compound are emerging, extensive research on analogous keto esters demonstrates the potential of this approach. For instance, studies on the reduction of ethyl 2-oxoheptanoate using baker's yeast (Saccharomyces cerevisiae) have shown that the stereochemical outcome can be controlled by modifying reaction conditions, such as the choice of solvent (aqueous vs. organic). researchgate.net This methodology allows for the synthesis of specific chiral hydroxy esters. Similarly, various actinomycete strains, such as Agromyces and Gordonia, have been identified as effective biocatalysts for the stereoselective reduction of α-keto esters, producing chiral alcohols with high conversion rates and enantiomeric excess. scirp.org These processes are highly valuable as the resulting chiral hydroxy-functionalized heptanoates are important intermediates in pharmaceutical synthesis. researchgate.net
Another significant enzymatic transformation is the Baeyer-Villiger oxidation. This reaction is catalyzed by Baeyer-Villiger monooxygenases (BVMOs), a class of flavin-dependent enzymes that oxidize ketones to esters or lactones using molecular oxygen. unipd.itacs.org While the direct BVMO-catalyzed oxidation of the aldehyde in this compound is a subject for further research, BVMOs are known to act on a wide range of linear and cyclic ketones. nih.govscispace.com For example, certain BVMOs from Mycobacterium tuberculosis have shown high activity on linear ketones like 2-octanone (B155638) and ethyl 3-oxohexanoate. nih.gov The application of BVMOs to this compound could potentially lead to the formation of novel ester derivatives, expanding its synthetic utility. The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactors like NADPH, presents a cost-effective and operationally simple method for carrying out these transformations. unipd.itscispace.com
Table 1: Examples of Relevant Biocatalytic Reductions
Click to view table
| Substrate | Biocatalyst | Product | Key Finding | Reference |
| Ethyl 2-oxoheptanoate | Baker's Yeast (IMBY) | Ethyl (S)-2-hydroxyheptanoate | Stereochemical outcome is controllable by reaction conditions. | researchgate.net |
| Ethyl 2-oxoheptanoate | Gordonia hydrophobica | Chiral Ethyl 2-hydroxyheptanoate | High conversion rate and stereoselectivity. | scirp.org |
| Ethyl 3-oxohexanoate | Mycobacterium tuberculosis BVMO (MymA) | Ethyl 3-hydroxyhexanoate | Efficient oxidation of linear keto-esters. | nih.gov |
Application in Chemical Ecology and Pheromone Chemistry
Chemical communication using pheromones is vital for many insect species. nih.gov The synthesis of these complex molecules for use in environmentally benign pest management strategies is a significant area of organic chemistry. rsc.org this compound has been identified as a key intermediate in the synthesis of several insect pheromones.
Synthesis of Insect Pheromones and Analogs
Research has demonstrated a straightforward pathway from this compound to important pheromone precursors. A notable example is its conversion to 7-acetoxyheptanal. This is achieved by first protecting the aldehyde group of methyl or this compound, followed by a one-step conversion of the ester to an acetate (B1210297), and finally, deprotection to reveal the aldehyde. researchgate.net This 7-acetoxyheptanal is a crucial building block for various pheromones.
Furthermore, the synthetic route to this compound itself, often starting from the oxidation of ethyl 7-hydroxyheptanoate, highlights its accessibility. researchgate.net The resulting aldehyde functionality is perfectly positioned for subsequent carbon-chain elongation reactions, such as the Wittig reaction. The Wittig reaction between an aldehyde like 7-hydroxyheptanal (B3188561) (derived from the reduction of this compound's ester group) and an appropriate alkylphosphonium salt is a key step in creating the specific double bond geometry found in many lepidopteran sex pheromones, such as (Z)-7-dodecen-1-yl acetate. researchgate.net The general biosynthetic pathways in insects often involve modifications of fatty acids, including desaturation and reduction, to produce alcohols, aldehydes, or acetate esters that function as specific pheromone components. nih.gov The structure of this compound makes it an ideal starting material to mimic these natural pathways in the lab.
Table 2: Pheromone Intermediates Derived from this compound
Click to view table
| Starting Material | Intermediate | Target Pheromone Class | Key Reaction Step | Reference |
| This compound | 7-Acetoxyheptanal | Alkenyl Acetates | Ester to acetate conversion | researchgate.net |
| This compound | 7-Hydroxyheptanal | (Z)-Alken-1-ols | Wittig Reaction | researchgate.net |
Utilization in Polymer and Materials Science
The demand for biodegradable and functional polymers has driven research into novel monomers and polymer building blocks. This compound and its precursors are relevant to the synthesis of polyesters, a major class of biodegradable polymers.
Precursors for Lactone Monomers and Polymer Building Blocks
This compound is structurally related to key precursors for polyesters. The most prominent example is the connection to ε-caprolactone, the monomer for polycaprolactone (B3415563) (PCL), a widely used biodegradable polyester (B1180765). ε-Caprolactone is produced industrially via the Baeyer-Villiger oxidation of cyclohexanone (B45756). acs.orgsciopen.com Research has shown that this compound can be readily synthesized from cycloheptanone (B156872), a seven-membered ring ketone. researchgate.net The Baeyer-Villiger oxidation of cycloheptanone, in turn, yields the seven-membered lactone, 7-heptanolide (or ε-heptanolactone).
While direct polymerization of this compound is not typical, its functional groups allow it to be converted into valuable polymer building blocks.
Dicarboxylic Acid Monoesters: Oxidation of the aldehyde group in this compound yields ethyl 7-carboxyheptanoate, an α,ω-dicarboxylic acid monoester. This type of molecule is a classic AB-type monomer for the synthesis of polyesters through polycondensation.
Hydroxy Esters: The reduction of the aldehyde group yields ethyl 7-hydroxyheptanoate. This hydroxy ester can also serve as an AB-type monomer for polyester synthesis. For example, ethyl 6-hydroxyhexanoate, an analogous compound derived from ε-caprolactone, is used in the enzymatic synthesis of new polyesters with functional properties suitable for biomedical applications.
The development of efficient, one-pot methods for the oxidation of cyclic ketones to lactones and their subsequent oligomerization highlights the industrial interest in these pathways. mdpi.comnih.gov For instance, the oxidation of cyclohexanone with peracids can directly lead to the formation of oligo(ε-caprolactone). mdpi.comnih.gov These strategies underscore the potential for creating valuable polymeric materials from precursors closely related to this compound.
Table 3: Polymer Precursors Related to this compound
Click to view table
| Precursor | Transformation | Resulting Monomer/Building Block | Target Polymer Class | Reference |
| Cycloheptanone | Baeyer-Villiger Oxidation | ε-Heptanolactone | Polyesters | researchgate.net |
| Cyclohexanone | Baeyer-Villiger Oxidation | ε-Caprolactone | Polycaprolactone (PCL) | acs.orgsciopen.commdpi.com |
| This compound | Aldehyde Oxidation | Ethyl 7-carboxyheptanoate | Polyesters | |
| This compound | Aldehyde Reduction | Ethyl 7-hydroxyheptanoate | Polyesters |
Analytical and Computational Methodologies for Research on Ethyl 7 Oxoheptanoate
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the definitive structural identification and analysis of ethyl 7-oxoheptanoate. These techniques provide detailed information regarding the molecule's atomic composition, connectivity, and the nature of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The ethyl ester group gives rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The protons on the aliphatic chain appear as multiplets, and the protons adjacent to the carbonyl groups exhibit distinct chemical shifts. For instance, in the related compound mthis compound, the protons adjacent to the ester carbonyl (CH₂CO₂CH₃) appear as a triplet at approximately 2.32 ppm, while the protons next to the ketone carbonyl (CH₂CHO) are observed as a triplet of doublets around 2.40 ppm. orgsyn.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov The carbonyl carbons of the ester and ketone functional groups are readily identifiable by their characteristic downfield shifts. For example, in a similar compound, ethyl 2,2-difluoro-7-(tosyloxy)heptanoate, the ester carbonyl carbon appears at 164.15 ppm. rsc.org The carbons of the ethyl group and the aliphatic chain resonate at higher fields.
A representative, though not exhaustive, table of expected NMR shifts for this compound is provided below. Actual experimental values may vary based on solvent and other experimental conditions.
| Atom Type | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Ester C=O | - | ~173 |
| Ketone C=O | - | ~209 |
| -O-CH₂-CH₃ | ~4.1 (quartet) | ~60 |
| -O-CH₂-CH₃ | ~1.2 (triplet) | ~14 |
| -CH₂-C=O (ester) | ~2.3 (triplet) | ~34 |
| -CH₂-C=O (ketone) | ~2.4 (triplet) | ~43 |
| Aliphatic -CH₂- | ~1.3-1.7 (multiplets) | ~23-29 |
| Aldehyde -CHO | ~9.8 (triplet) | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. nih.gov The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₉H₁₆O₃), the calculated molecular weight is approximately 172.22 g/mol . nih.gov
Under electron ionization (EI), the molecule undergoes characteristic fragmentation. Common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃) from the ester function or cleavage at various points along the aliphatic chain. The analysis of these fragment ions helps to confirm the proposed structure. For example, in a related compound, ethyl 3-oxoheptanoate, significant fragments observed include the acylium ions [M–C₄H₉]⁺ and [C₄H₉CO]⁺. aip.org
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. studymind.co.uk The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups of the ester and the aldehyde. bellevuecollege.edu
The ester carbonyl (C=O) stretching vibration typically appears in the region of 1735-1750 cm⁻¹. libretexts.org The aldehyde carbonyl (C=O) stretch is usually observed at a slightly lower wavenumber, around 1720-1740 cm⁻¹. libretexts.org The presence of both of these distinct peaks is a key indicator of the bifunctional nature of this compound. Additionally, the C-O single bond stretching of the ester group will show a strong absorption between 1000 and 1300 cm⁻¹. libretexts.org The C-H stretching vibrations of the aliphatic chain are expected in the 2850-3000 cm⁻¹ region. libretexts.org
IR spectroscopy is also valuable for monitoring the progress of reactions involving this compound, such as its synthesis or subsequent chemical transformations, by observing the appearance or disappearance of these characteristic absorption bands. studymind.co.uk
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Intensity |
| Ester C=O Stretch | 1735 - 1750 | Strong |
| Aldehyde C=O Stretch | 1720 - 1740 | Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C-O Stretch (Ester) | 1000 - 1300 | Strong |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is a key technique for both the purification and analytical assessment of this compound. In a preparative mode, HPLC can be used to isolate the compound from reaction mixtures with a high degree of purity. For analytical purposes, HPLC allows for the quantification of this compound and the detection of any impurities. The choice of stationary phase (e.g., normal-phase or reverse-phase silica) and mobile phase is critical for achieving optimal separation. Due to its polar functional groups, a reverse-phase column with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, is often employed. The well-defined structure of similar compounds, like ethyl 7-oxooctanoate, makes them useful as calibration standards in HPLC for the quantification of related compounds in complex mixtures. vulcanchem.com
Computational Chemistry in Drug Design and Mechanistic Insights
Computational chemistry provides valuable theoretical insights into the properties and potential applications of this compound. These methods can predict molecular structure, electronic properties, and reactivity, complementing experimental data.
Computational tools like Density Functional Theory (DFT) can be used to optimize the molecular geometry of this compound and calculate various electronic properties. These properties include the dipole moment, polarizability, and the energies of the frontier molecular orbitals (HOMO and LUMO), which can provide information about the molecule's reactivity. For instance, the topological polar surface area (TPSA), a descriptor related to a molecule's polarity and ability to form hydrogen bonds, can be calculated. For the related compound ethyl 7-chloro-2-oxoheptanoate, the calculated TPSA is 43.37 Ų. chemscene.com Such computational studies are instrumental in understanding the molecule's chemical behavior and can guide further experimental research.
Molecular Modeling and Conformational Landscape Exploration
Molecular modeling is a cornerstone for understanding the three-dimensional structure and dynamic behavior of this compound. The presence of a flexible seven-carbon aliphatic chain means the molecule can adopt numerous conformations, making the exploration of its conformational landscape crucial for predicting its physical and biological properties.
Conformational Analysis: The flexible heptanoyl chain is a key feature, and its conformational arrangement can be investigated using computational chemistry. For analogous compounds, computational models predict that the alkyl chain tends to adopt a staggered configuration to minimize torsional strain. smolecule.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, combined with computational methods like the NMR Analysis by Molecular Flexibility In Solution (NAMFIS) methodology, can be used to deconvolve complex spectra and determine the populations of individual conformers in solution. acs.org While no experimental crystallographic data for this compound is readily available, single-crystal X-ray diffraction, were it to be performed, would provide definitive solid-state structural information, including precise bond lengths, bond angles, and the preferred crystalline conformation. smolecule.com
Molecular Dynamics (MD) Simulations: To understand the compound's behavior in different environments, MD simulations are invaluable. These simulations can model the interactions of this compound with solvent molecules, such as in aqueous versus organic media. This is particularly useful for assessing properties like the hydrolytic stability of the ester group. Furthermore, MD simulations can be used to relax and equilibrate the structures of the compound when docked into a potential biological target, providing a more accurate representation of the binding pose. gsartor.orgniscpr.res.in
The table below summarizes key computational descriptors for this compound, which are foundational for any molecular modeling study. nih.gov
| Computed Property | Value | Source |
|---|---|---|
| Molecular Weight | 172.22 g/mol | PubChem |
| XLogP3-AA | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
| Topological Polar Surface Area | 43.4 Ų | PubChem |
In Silico Screening and Target Prediction
In silico methods are powerful tools for hypothesizing the biological relevance of a compound by predicting its potential molecular targets. These approaches save significant time and resources by prioritizing experimental testing.
Structure-Based Virtual Screening: This technique involves docking the 3D structure of this compound into the binding sites of a large number of known protein structures. acs.org The process uses scoring functions to estimate the binding affinity and rank potential targets. For instance, derivatives of this compound have been identified through screening campaigns against targets like the SARS-CoV-2 spike protein. acs.orgnih.gov Methodologies often employ tools like AutoDock Vina for docking calculations, where a grid box is defined around the binding site of the receptor. nih.gov The results are then analyzed to identify promising ligand-protein interactions.
Ligand-Based and Pharmacophore Screening: In the absence of a known target structure, ligand-based methods can be used. These approaches compare the structure of this compound to databases of compounds with known biological activities. If the compound shares features with known inhibitors of a particular enzyme, for example, that enzyme becomes a predicted target. This compound has been mentioned in the context of developing glutaminase (B10826351) inhibitors, suggesting its scaffold may have relevance for this class of enzymes. acs.org
Target Prediction Databases and Tools: A variety of computational tools and databases are available for target prediction. These platforms can use a combination of structural similarity, pharmacophore matching, and machine learning models to predict potential protein targets. While specific predictions for this compound are not widely published, the methodologies exist to perform such an analysis. acs.orgnih.gov A patent for the biosynthesis of various chemicals mentions a "7-oxoheptanoate 7-aminotransferase," indicating a potential class of enzymes that could interact with this substrate. google.com
The following table outlines potential biological targets for which derivatives of this compound have been considered or tested, illustrating the types of targets that could be relevant for the parent compound.
| Potential Target Class/Enzyme | Context of Research | Reference |
|---|---|---|
| SARS-CoV-2 Spike Protein | Screening for small molecule modulators. | acs.orgnih.gov |
| Glutaminase | Mentioned in the synthesis of glutaminase inhibitors. | acs.org |
| Aminotransferases | Mentioned in a biosynthetic pathway. | google.com |
| Esterases | Suggested as a potential target for docking studies due to the ester group. |
Quantum Chemical Calculations for Reaction Energetics and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the chemical reactivity of this compound at a molecular level. whiterose.ac.uk These methods can elucidate reaction mechanisms, calculate the energies of reactants, products, and intermediates, and determine the structures and energies of transition states. rsc.org
Reaction Mechanism Studies: DFT can be used to model various reactions that this compound could undergo. For example, the hydrolysis of the ester group, the reduction of the aldehyde, or oxidation reactions can be computationally investigated. For related keto-esters, DFT has been used to study intramolecular cyclization reactions, providing insights into the strain energy of different diastereomeric transition states. cdnsciencepub.com Such calculations can predict whether a reaction is thermodynamically favorable and what the kinetic barriers are. nih.govchemrxiv.org
Calculation of Energetic Properties: Key parameters that can be derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity. smolecule.com For a related compound, 7-chloro-2-oxoheptanoic acid, DFT calculations estimated a HOMO-LUMO gap of approximately 5.2 eV, suggesting moderate reactivity. Similar calculations for this compound would help in predicting its electrophilic and nucleophilic sites.
Transition State Analysis: Identifying the transition state (the highest energy point along a reaction coordinate) is crucial for understanding the kinetics of a chemical reaction. rsc.org Quantum chemistry software like Gaussian can be used to model these transient structures. For example, in the cyclization of a substituted bromoheptanoate, the preference for a particular product was explained by the relative energies of the competing chair-like transition states. cdnsciencepub.com These computational approaches can be predictive, guiding the choice of experimental conditions to favor a desired outcome. whiterose.ac.uk
The table below presents examples of how quantum chemical calculations have been applied to compounds structurally related to this compound, demonstrating the scope of these methodologies.
| Computational Method | Application | Finding for Related Compound | Reference |
|---|---|---|---|
| DFT (B3LYP/6-31G(d)) | Geometry Optimization | Lowest-energy conformation places reactive groups antiperiplanar to minimize dipole interactions. | smolecule.com |
| DFT | HOMO-LUMO Gap Calculation | A gap of ~5.2 eV for 7-chloro-2-oxoheptanoic acid indicates moderate reactivity. | |
| DFT | Transition State Analysis | Calculated energy differences between diastereomeric transition states to explain product ratios in cyclization reactions. | cdnsciencepub.com |
| DFT | Reaction Mechanism Study | Used to study mechanisms of indole (B1671886) vinylation and bisindole formation. | whiterose.ac.uk |
Q & A
Basic: What are the standard synthetic routes for Ethyl 7-oxoheptanoate, and how are they validated?
This compound is typically synthesized via oxidation of intermediates like ethyl 7-hydroxyheptanoate. A common method involves reacting cycloheptanone with potassium persulfate in ethanol or methanol, followed by oxidation with pyridinium chlorochromate (PCC) to yield the ketone ester (85–90% yield) . Validation relies on nuclear magnetic resonance (NMR) spectroscopy: for example, H NMR (CDCl) δ 9.74 (t, J = 1.8 Hz, 1H) confirms the aldehyde proton in intermediates, while the ester moiety appears at δ 4.08 (q, J = 7.1 Hz, 2H) . Mass spectrometry further corroborates molecular weight and fragmentation patterns.
Basic: Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?
Key techniques include:
- H/C NMR : To confirm the ester group (e.g., δ~4.0–4.1 ppm for ethyl CH), ketone position, and alkyl chain integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H] at m/z 187.12) and fragmentation pathways .
- Infrared (IR) Spectroscopy : Strong absorbance near 1720 cm confirms ester and ketone carbonyl groups .
Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?
Optimization involves:
- Catalyst Screening : PCC is standard for oxidation, but alternatives like Dess-Martin periodinane (DMP) in dichloromethane with NaHCO reduce side reactions (e.g., over-oxidation) .
- Solvent Selection : Polar aprotic solvents (e.g., acetone) enhance reaction rates compared to ethanol .
- Temperature Control : Maintaining 0–5°C during oxidation minimizes thermal degradation .
Yield discrepancies between methods (e.g., 95% in DMP vs. 85% in PCC) should be analyzed using kinetic studies and impurity profiling .
Advanced: How do researchers resolve contradictions in reported biological activities of this compound derivatives?
Contradictions often arise from structural analogs (e.g., phenyl-substituted variants like Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate) or assay variability. Methodological steps include:
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings alter reactivity) .
- Standardized Assays : Replicate experiments under controlled conditions (pH, temperature) using reference compounds .
- Meta-Analysis : Cross-reference data from independent studies to identify trends or outliers .
Basic: What safety protocols are critical when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors, which may cause respiratory irritation (H335) .
- Waste Disposal : Segregate organic waste and consult certified disposal services for ketone-containing compounds .
Advanced: How can researchers design experiments to assess the compound’s stability under varying storage conditions?
- Accelerated Stability Testing : Expose samples to elevated temperatures (40°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .
- Light Sensitivity Studies : UV/Vis spectroscopy tracks photodegradation products when stored in clear vs. amber glass .
- Long-Term Stability : Compare NMR spectra of fresh and aged samples (6–12 months) to detect ester hydrolysis or ketone oxidation .
Basic: What are the key applications of this compound in current organic synthesis?
- Intermediate for Cyclopentenones : Used in Diels-Alder reactions to synthesize cyclopentenone derivatives, critical in natural product synthesis .
- Peptide Modification : The ketone group facilitates conjugation with amino acids via reductive amination .
- Polymer Chemistry : Serves as a monomer in ester-based biodegradable polymers .
Advanced: What strategies mitigate challenges in synthesizing this compound analogs with bulky substituents?
- Steric Hindrance Management : Use bulky base catalysts (e.g., DBU) to promote coupling reactions without side-product formation .
- Microwave-Assisted Synthesis : Reduces reaction time for phenyl-substituted analogs (e.g., Ethyl 7-(4-biphenyl)-7-oxoheptanoate) .
- Purification Techniques : Employ column chromatography with gradient elution (hexane:EtOAc) to separate structurally similar esters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
